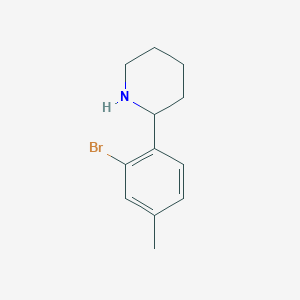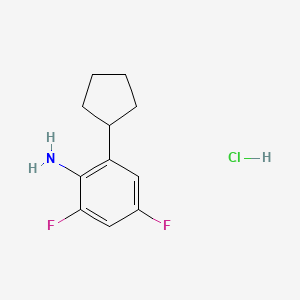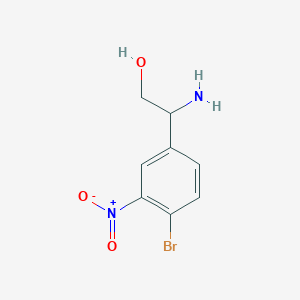
2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C8H9BrN2O3. This compound is characterized by the presence of an amino group, a bromine atom, and a nitro group attached to a phenyl ring, along with an ethan-1-ol moiety. It is a versatile compound used in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol typically involves the nitration of 4-bromoaniline followed by a reduction reaction. The nitration process introduces a nitro group to the aromatic ring, and the subsequent reduction converts the nitro group to an amino group. The final step involves the addition of an ethan-1-ol moiety to the amino group.
Nitration: 4-Bromoaniline is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid at low temperatures to form 4-bromo-3-nitroaniline.
Reduction: The nitro group in 4-bromo-3-nitroaniline is reduced to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.
Addition of Ethan-1-ol: The final step involves the reaction of the amino group with an ethan-1-ol derivative under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be further reduced to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The bromine atom can also engage in halogen bonding, further modulating the compound’s effects. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-(4-bromophenyl)ethan-1-ol: Similar structure but lacks the nitro group.
2-Amino-2-(3-nitrophenyl)ethan-1-ol: Similar structure but lacks the bromine atom.
2-Amino-2-(4-bromo-2-nitrophenyl)ethan-1-ol: Similar structure but with different positioning of the nitro group.
Uniqueness
2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol is unique due to the presence of both bromine and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C8H9BrN2O3 |
|---|---|
Peso molecular |
261.07 g/mol |
Nombre IUPAC |
2-amino-2-(4-bromo-3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H9BrN2O3/c9-6-2-1-5(7(10)4-12)3-8(6)11(13)14/h1-3,7,12H,4,10H2 |
Clave InChI |
WUEINPQYQVLXMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(CO)N)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



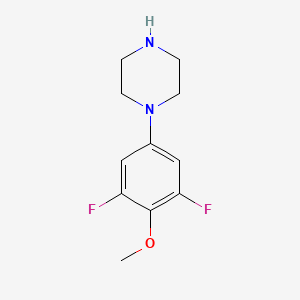
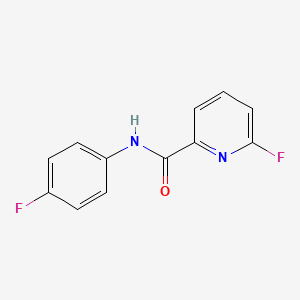



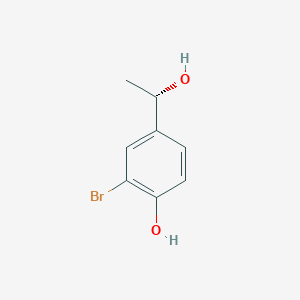

![tert-butyl N-{3-chloro-4-[(2R)-oxiran-2-yl]phenyl}carbamate](/img/structure/B13592332.png)
![7-Hydroxythieno[3,2-b]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13592333.png)
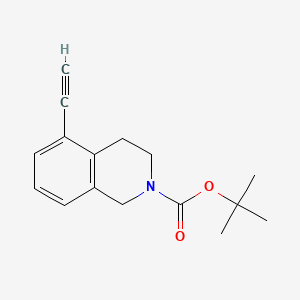
![O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine](/img/structure/B13592346.png)
